4-tert-butyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide
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Overview
Description
4-tert-butyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a tert-butyl group, a thiazole ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Coupling with Phenyl Group: The thiazole ring is then coupled with a phenyl group through a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boronic acids.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Formation of the Benzamide: Finally, the benzamide is formed by reacting the amine group of the thiazole derivative with benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-tert-butyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-tert-butyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide: Similar structure but with an acetamide group instead of a benzamide group.
4-tert-butyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanamide: Similar structure but with a methanamide group.
Uniqueness
4-tert-butyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, while the thiazole ring offers potential for various interactions with biological targets.
Biological Activity
4-tert-butyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide is a synthetic organic compound belonging to the class of benzamides. Its structure features a tert-butyl group , a thiazole ring , and a phenyl group , which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Synthesis
The compound can be synthesized through multi-step organic reactions, typically involving:
- Formation of the Thiazole Ring : This is achieved by reacting 2-aminothiazole with appropriate aldehydes or ketones under acidic conditions.
- Coupling with Phenyl Group : The thiazole derivative is coupled with a phenyl group using a Suzuki-Miyaura coupling reaction.
- Introduction of the tert-Butyl Group : This is accomplished via Friedel-Crafts alkylation, where tert-butyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The thiazole ring may bind to enzyme active sites, inhibiting their activity. This interaction can modulate various biochemical pathways.
- Receptor Modulation : The benzamide moiety interacts with cellular receptors, influencing signal transduction pathways associated with various physiological processes .
Antimicrobial Properties
Research indicates that compounds with thiazole rings exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. The mechanism may involve interference with bacterial growth through enzyme inhibition .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against cancer cell lines such as MDA-MB-231. The compound can induce apoptosis, as evidenced by increased annexin V-FITC positivity in treated cells, indicating late apoptotic phases .
Study on Enzyme Inhibition
A study investigated the inhibitory effects of thiazole derivatives on carbonic anhydrase IX (CA IX), revealing IC50 values ranging from 10.93 to 25.06 nM for select compounds. These findings suggest that structural modifications in thiazole-containing compounds can enhance their selectivity and potency against specific enzymes involved in cancer progression .
Antimicrobial Activity Assessment
Another research effort evaluated the antimicrobial properties of thiazole derivatives against various pathogens. The results indicated that modifications in the molecular structure significantly impacted antibacterial efficacy, highlighting the potential for developing new antimicrobial agents based on this scaffold .
Comparative Analysis
The following table summarizes key findings related to the biological activities of this compound compared to similar compounds:
Compound | Activity Type | IC50 (nM or µM) | Notes |
---|---|---|---|
This compound | Anticancer | Varies by cell line | Induces apoptosis |
Thiazole Derivative A | Enzyme Inhibition (CA IX) | 10.93 - 25.06 nM | High selectivity for CA IX |
Thiazole Derivative B | Antibacterial | Varies | Effective against multiple strains |
Properties
IUPAC Name |
4-tert-butyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2OS/c1-14-22-19(13-25-14)16-6-5-7-18(12-16)23-20(24)15-8-10-17(11-9-15)21(2,3)4/h5-13H,1-4H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOYDDDJEPMGNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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